Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have various pharmacokinetic properties depending on their structure .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as anti-inflammatory activity .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including their chemical structure .
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar anti-inflammatory properties but differ in their specific molecular structure and biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also exhibit anti-inflammatory activity and are structurally related to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(11-5-6-13-14(9-11)21-8-7-20-13)22-10-16-18-12-3-1-2-4-15(12)23-16/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQLIFKGMQRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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